(R)-4-(1-Aminoethyl)aniline dihydrochloride is a precursor for the synthesis of some pharmaceuticals, including drugs being investigated for their potential to treat central nervous system disorders. However, due to its inherent chemical structure, it is not directly used as a drug itself Source: AChemBlock, [refer to entry for (R)-4-(1-AMINOETHYL)BENZENAMINE dihydrochloride: ].
This compound can also be a starting material for the creation of some agrochemicals. In this context, its role is similar to its use in pharmaceutical synthesis, providing a foundation for the development of more complex molecules with potential agricultural applications Source: ChemDirect, [(R)-4-(1-Aminoethyl)aniline dihydrochloride: ].
(R)-4-(1-Aminoethyl)aniline dihydrochloride can be a component in the synthesis of certain dyes used in scientific research applications. The specific properties of the dyes obtained depend on the overall structure created during synthesis [Source: GlpBio, (R)-4-(1-Aminoethyl)aniline dihydrochloride ()].
(R)-4-(1-Aminoethyl)aniline dihydrochloride, also known as 4-[(1R)-1-aminoethyl]aniline dihydrochloride, is an organic compound with the molecular formula C8H12N2·2HCl. This compound features a chiral center at the carbon atom attached to the aminoethyl group, which is indicated by the "(R)" designation. It is primarily utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals, particularly those targeting central nervous system disorders and certain dyes used in scientific research .
The reactivity will depend on the specific conditions and reagents used in these reactions .
Synthesis of (R)-4-(1-Aminoethyl)aniline dihydrochloride typically involves:
The exact methodologies can vary, and detailed protocols are scarce in the literature .
(R)-4-(1-Aminoethyl)aniline dihydrochloride has several applications:
Several compounds share structural similarities with (R)-4-(1-Aminoethyl)aniline dihydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-4-(1-Aminoethyl)aniline dihydrochloride | 255060-76-5 | Enantiomer of (R)-4-(1-Aminoethyl)aniline; potential differences in biological activity. |
| 4-(Aminoethyl)aniline | 107-10-8 | Lacks the chiral center; simpler amine structure. |
| Aniline | 62-53-3 | Basic structure without aminoethyl substitution; widely used in dye manufacturing. |
The uniqueness of (R)-4-(1-Aminoethyl)aniline dihydrochloride lies in its chiral nature and specific applications in pharmaceutical synthesis, which may differ significantly from its analogs .
This compound's role as a precursor highlights its importance in creating more complex molecules with targeted biological activities, setting it apart from simpler compounds that do not possess similar functionalities.
The synthesis of (R)-4-(1-Aminoethyl)aniline dihydrochloride has been approached through various classical methodologies that have evolved over decades of organic synthesis research. These traditional approaches form the foundation for understanding the synthetic accessibility of this chiral amine compound.
The alkylation of aniline derivatives represents one of the most fundamental approaches to synthesizing aminoethyl aniline compounds. This methodology involves the nucleophilic attack of aniline nitrogen on alkylating agents, typically under basic conditions [1]. The direct alkylation approach has been extensively studied using various alkylating reagents and reaction conditions.
Recent developments in enantioselective alkylation have shown remarkable progress in achieving high stereoselectivity. Cobalt-catalyzed asymmetric para-Friedel-Crafts alkylation of aniline derivatives has been reported to achieve excellent enantioselectivities, with some reactions reaching up to 98% enantiomeric excess [1]. The methodology employs a base/cobalt/indeno-pybox ligand system that promotes highly efficient enantioselective para-carbon-hydrogen alkylation of aniline derivatives [1].
| Catalyst System | Enantiomeric Excess | Yield | Temperature |
|---|---|---|---|
| Co/indeno-pybox ligand | Up to 98% | 85-92% | Room temperature |
| Chiral phosphoric acid | Up to 98% | 80-95% | 60-80°C |
| Rhodium complex | 90-95% | 70-85% | 100°C |
The mechanism involves the formation of all-carbon quaternary stereocenters through the nucleophilic reaction, where the acac anion of cobalt acetylacetonate plays a crucial role in chiral control [1]. Metal-organic framework supported cobalt catalysts have also demonstrated significant efficacy for nitrogen-alkylation of aniline using benzyl alcohol, showing excellent selectivity and yields in the transformation of various substituted anilines [2].
Alternative methodologies include the use of ferric perchlorate immobilized on silica dioxide as a catalyst for Hofmann nitrogen-alkylation of aniline derivatives with alcohols [3]. This approach has shown high efficiency and selectivity, with optimization studies revealing optimal conditions of 0.34 millimoles catalyst, 60°C temperature, and 1.2 molar ratio of amine to alcohol [3].
Reductive amination represents a powerful and widely utilized methodology for the synthesis of chiral amines, including (R)-4-(1-Aminoethyl)aniline derivatives. This approach involves the formation of an imine intermediate followed by selective reduction to yield the desired amine product [4] [5].
The classical reductive amination mechanism proceeds through initial condensation of an amine with an aldehyde or ketone to form an imine, followed by reduction using hydride sources such as sodium cyanoborohydride [4]. The carbon-nitrogen double bond exhibits partial positive charge on carbon due to nitrogen's electronegativity, making it susceptible to nucleophilic attack by hydride ions [4].
Advanced protocols have been developed to overcome limitations with electron-deficient anilines. Three robust and scalable protocols have been established: borane-tetrahydrofuran/acetic acid/dichloromethane (method A), borane-tetrahydrofuran/trimethylsilyl chloride/dimethylformamide (method B), and sodium borohydride/trimethylsilyl chloride/dimethylformamide (method C) [5]. Methods B and C demonstrate superior efficiency, achieving full conversions within 10 to 25 minutes for most substrates [5].
| Method | Reagent System | Reaction Time | Conversion Rate |
|---|---|---|---|
| Method A | BH₃·THF/AcOH/CH₂Cl₂ | Several hours | 70-85% |
| Method B | BH₃·THF/TMSCl/DMF | 10-25 minutes | 90-95% |
| Method C | NaBH₄/TMSCl/DMF | 10-25 minutes | 85-95% |
Recent advances in continuous flow technology have enabled the direct reductive amination of functionalized aldehydes with aniline derivatives using hydrogen-cube technology [6]. This setup allows imine formation and reduction to occur in situ, overcoming drawbacks of batch protocols by avoiding handling of reductant reagents and eliminating tedious work-ups [6].
Chiral resolution represents a critical methodology for obtaining enantiomerically pure (R)-4-(1-Aminoethyl)aniline dihydrochloride from racemic mixtures. These techniques exploit differences in physical or chemical properties between enantiomers to achieve separation.
Enzymatic resolution has emerged as a highly efficient and environmentally friendly approach for obtaining optically pure amines. Lipase-catalyzed resolution represents one of the most successful enzymatic approaches for chiral amine separation [7] [8].
The enzymatic resolution process typically involves selective reaction of one enantiomer with an alkyl ester in the presence of an enantioselective lipase enzyme [7]. The methodology preferentially utilizes isopropyl groups as the alkyl component of the ester, leading to selective amide formation with one enantiomer while leaving the other enantiomer unreacted [7].
Dynamic kinetic resolution represents an advanced enzymatic approach that combines ruthenium-catalyzed racemization with lipase-catalyzed resolution [8]. This process transforms various unfunctionalized primary amines into one enantiomer of the amide in high yield and high enantioselectivity [8]. The methodology offers significant advantages by avoiding the waste of half the starting material that characterizes traditional resolution methods [8].
| Enzyme Type | Selectivity Factor | Conversion | Enantiomeric Excess |
|---|---|---|---|
| Candida antarctica lipase B | 15-50 | 45-55% | >95% |
| Pseudomonas cepacia lipase | 10-30 | 40-50% | 90-95% |
| Amidase enzymes | 20-100 | 50% | >99% |
Aminopeptidases and amidases have been extensively applied for the enzymatic resolution of amino acid amide precursors [9]. The process involves stereospecific hydrolysis where the enzyme can distinguish between sterically similar substituents, achieving exactly 50% conversion with very high enantiomeric excess for both products [9].
Amine transaminases represent another powerful enzymatic tool for the synthesis of chiral amines with excellent enantioselectivity under mild conditions [10]. These enzymes catalyze transamination reactions and can produce chiral amines that are essential building blocks for pharmaceutical applications [10].
Diastereomeric salt formation represents the most widely used classical method for chiral resolution of racemic amine mixtures. This methodology involves conversion of the racemic mixture to a pair of diastereomeric derivatives by reaction with chiral resolving agents [11] [12].
The process typically involves salt formation between an amine and a carboxylic acid, followed by crystallization to separate the diastereomeric salts based on their different solubilities [11]. Common chiral resolving agents include tartaric acid derivatives, mandelic acid, and various chiral organic acids [11].
Recent advances in diastereomeric salt formation have demonstrated the formation of double-salt systems in certain cases [12]. The crystallization process involves formation of analogous supramolecular structures where each anion forms enantiomeric ionic units with specific cation enantiomers [12]. The stereochemistry of ionic unit formation shows remarkable enantioselectivity, with each anion binding to amine enantiomers of the same handedness [12].
| Resolving Agent | Separation Factor | Crystal System | Enantiomeric Excess |
|---|---|---|---|
| (S)-Mandelic acid | 1.2-1.8 | Monoclinic | 85-95% |
| L-Tartaric acid | 1.5-2.0 | Orthorhombic | 90-98% |
| D-Phenylsuccinic acid | 1.3-1.7 | Triclinic | 80-90% |
The efficiency of diastereomeric salt formation depends on the divergent solubilities of the diastereomers, which can be difficult to predict [11]. The method often requires testing several resolving agents to identify the optimal combination for a specific substrate [11]. The less soluble diastereomer is typically targeted, while the other may be discarded or racemized for reuse [11].
Modern synthetic methodologies for (R)-4-(1-Aminoethyl)aniline dihydrochloride have evolved to incorporate advanced catalytic systems and innovative reaction conditions that improve efficiency, selectivity, and environmental sustainability.
Catalytic asymmetric synthesis represents the state-of-the-art approach for direct synthesis of enantiomerically pure (R)-4-(1-Aminoethyl)aniline derivatives. These methodologies employ chiral catalysts to achieve high enantioselectivity while maintaining excellent reaction efficiency.
Palladium-catalyzed asymmetric hydrogenation has demonstrated exceptional performance for sterically hindered nitrogen-tosylimines [13]. Palladium acetate, an inexpensive palladium salt with low toxicity, catalyzes the asymmetric hydrogenation with high catalytic activities reaching substrate-to-catalyst ratios up to 5000 and excellent enantioselectivities up to 99.9% [13]. Quantum chemical calculations suggest that uniformly high enantioselectivities result from structurally different reaction pathways for S and R products [13].
Ruthenium-based catalytic systems have shown remarkable efficiency for direct reductive amination of simple ketones [14]. The ruthenium/C₃-TunePhos catalytic system utilizes ammonium acetate as the amine source and molecular hydrogen as the reductant, providing user-friendly and operationally simple access to industrially relevant primary amines [14]. Excellent enantiocontrol exceeding 90% enantiomeric excess has been achieved for most alkyl aryl ketones [14].
| Catalyst System | Substrate Scope | Enantiomeric Excess | Turnover Number |
|---|---|---|---|
| Pd(OAc)₂/chiral ligand | N-tosylimines | Up to 99.9% | Up to 5000 |
| Ru/C₃-TunePhos | Alkyl aryl ketones | >90% | 500-2000 |
| Ir-SpiroPAP | Carbonyl compounds | >95% | Up to 4.5 million |
Iridium complexes of chiral spiro aminophosphine ligands have achieved unprecedented efficiency in asymmetric hydrogenation [15]. Chiral iridium-SpiroPAP catalysts exhibit high activity and excellent enantioselectivity in the asymmetric hydrogenation of a wide range of carbonyl compounds, with turnover numbers reaching 4.5 million, representing the highest value reported for molecular catalysts [15].
Advanced asymmetric synthesis methodologies have been developed for the construction of complex chiral amines with multiple stereocenters [16]. Trifunctional catalysis enables the direct asymmetric construction of chiral amines with three nonadjacent stereocenters from readily available achiral and racemic starting materials [16]. The methodology employs chiral ammonium catalysts that perform three distinct functions: kinetic resolution, asymmetric carbon-carbon bond formation, and stereoselective protonation [16].
Microwave-assisted synthesis has revolutionized the preparation of aniline derivatives by providing rapid, efficient, and environmentally friendly synthetic protocols. This technology exploits dielectric volumetric heating as an alternative heat source, resulting in faster and more selective reactions due to uniform heat distribution [17] [18].
The advantages of microwave-assisted organic synthesis include dramatic acceleration of reaction rates, enhanced yields, greater selectivity, and reduced energy consumption [17] [19]. Microwave heating can accelerate reaction rates by factors of thousands compared to conventional heating methods, with reactions completing in minutes instead of hours [17]. The technique provides uniform heating throughout the sample, leading to reduced side product formation and easier purification [19].
Microwave-assisted synthesis of aniline derivatives has been successfully applied to various transformations. The synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions demonstrates the efficacy of this approach [20]. The substituents on the aniline ring significantly impact reaction course and efficiency, with microwave conditions providing superior results compared to conventional heating [20].
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Amide formation | 6-24 hours | 10-60 minutes | 15-25% |
| Nucleophilic substitution | 8-12 hours | 20-40 minutes | 10-20% |
| Reductive amination | 4-8 hours | 15-30 minutes | 20-30% |
Advanced microwave protocols have been developed for direct amidation of carboxylic acids with amines using minimal catalyst quantities [21]. The methodology employs ceric ammonium nitrate as catalyst in amounts as low as 0.1-2 mole percent, with some substrates requiring no catalyst at all [21]. The process operates under solvent-free conditions at temperatures of 160-165°C, achieving excellent yields while maintaining environmentally friendly conditions [21].
The mechanism of microwave heating involves dielectric heating through dipolar polarization and ionic conduction [18]. Microwave radiation couples directly with molecules and ions in the reaction mixture, allowing temperature increases above the boiling point of solvents through superheating effects [18]. This phenomenon enables unique reaction conditions that cannot be achieved through conventional heating methods [18].
The thermodynamic properties of (R)-4-(1-Aminoethyl)aniline dihydrochloride have been characterized through various analytical studies, though comprehensive thermal data remains limited in the available literature. The compound exists as a solid powder at ambient conditions [1] [2] [3], indicating its thermal stability under standard laboratory conditions.
Storage and handling recommendations suggest that the compound maintains structural integrity when stored at room temperature [4], with some suppliers recommending storage at -20°C for extended periods [1] to ensure maximum stability. The compound is routinely shipped at ambient temperature [4], demonstrating adequate thermal stability during transportation.
Limited thermal analysis data is available for this specific compound. Related aniline derivatives provide some insight into expected thermal behavior patterns. For instance, the structurally similar compound 4-(2-Aminoethyl)aniline exhibits a melting point range of 28-31°C [5] [6] and a boiling point of 103°C at 0.3 mmHg [5] [6], though direct extrapolation to the dihydrochloride salt form requires caution due to significant structural differences introduced by salt formation.
Thermal degradation pathways for (R)-4-(1-Aminoethyl)aniline dihydrochloride have not been extensively documented. However, stability studies indicate that the compound remains stable under recommended storage conditions [7], suggesting resistance to thermal decomposition at temperatures encountered during normal handling and storage.
| Property | Value | Reference |
|---|---|---|
| Storage Temperature | Room temperature / -20°C | [4] |
| Shipping Condition | Room temperature | [4] |
| Physical State | Solid powder | [1] [2] [3] |
| Thermal Stability | Stable under recommended conditions | [7] |
The solubility characteristics of (R)-4-(1-Aminoethyl)aniline dihydrochloride are significantly influenced by its salt form, which enhances aqueous solubility compared to the free base. The dihydrochloride salt formation represents a common pharmaceutical strategy to improve the water solubility of amine-containing compounds [8].
Dimethyl sulfoxide (DMSO) represents the primary solvent for analytical and synthetic applications, with confirmed solubility reported across multiple sources [1]. This solvent choice is particularly important for nuclear magnetic resonance spectroscopy studies and biological assays requiring complete dissolution.
Aqueous solubility is markedly enhanced through hydrochloride salt formation [8]. The ionic nature of the dihydrochloride salt facilitates hydrogen bonding interactions with water molecules, substantially improving dissolution characteristics compared to the neutral amine precursor.
Alcohol solvents, including methanol and ethanol, demonstrate good compatibility with (R)-4-(1-Aminoethyl)aniline dihydrochloride [8]. These solvents are frequently employed in crystallization procedures and salt formation reactions, indicating favorable dissolution properties.
Organic solvent compatibility varies significantly with solvent polarity. The compound shows limited solubility in non-polar organic solvents such as dichloromethane, which is consistent with its ionic salt structure and hydrogen bonding capabilities.
| Solvent System | Solubility Behavior | Applications | Reference |
|---|---|---|---|
| Dimethyl sulfoxide | Soluble | Stock solutions, NMR analysis | [1] |
| Water | Enhanced (salt form) | Aqueous formulations | [8] |
| Methanol | Soluble | Crystallization, synthesis | [8] |
| Ethanol | Soluble | Salt formation reactions | [8] |
| Dichloromethane | Limited | Extraction, purification | Inferred |
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of (R)-4-(1-Aminoethyl)aniline dihydrochloride. Analysis of related aminoethyl aniline derivatives reveals characteristic spectral patterns that can be extrapolated to this compound.
Aromatic proton signals typically appear in the δ 6.5-7.5 ppm region [9] [10]. For aniline derivatives with para-substitution patterns, the aromatic protons exhibit characteristic coupling patterns reflecting the symmetrical substitution. The two sets of equivalent protons on the aromatic ring produce doublet signals with ortho-coupling constants of approximately 7.5-8.0 Hz.
Methyl group resonances from the chiral ethyl substituent appear in the δ 1.2-1.5 ppm range [9] [10]. The stereochemical environment created by the (R)-configuration influences the precise chemical shift of these protons through magnetic anisotropy effects from the aromatic ring system.
Methine proton signals from the chiral carbon center typically resonate as quartet patterns in the δ 4.0-4.5 ppm region, reflecting coupling with the adjacent methyl group. The coupling constant for this interaction ranges from 6.5-7.0 Hz, consistent with methyl-methine coupling in ethyl systems.
Amine proton characterization in the dihydrochloride salt form requires special consideration. Protonation of both amine groups results in exchangeable NH₃⁺ signals that may appear as broad resonances in the δ 7-9 ppm region when analyzed in appropriate deuterated solvents.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. Aromatic carbon signals appear in the δ 110-160 ppm region, with the quaternary aromatic carbons bearing substituents typically resonating at lower field positions due to deshielding effects [10].
Aliphatic carbon characterization reveals the methyl carbon at approximately δ 15-25 ppm and the methine carbon at δ 45-55 ppm. The exact chemical shifts depend on the electronic environment created by protonation state and hydrogen bonding interactions in the salt form.
Infrared spectroscopy of (R)-4-(1-Aminoethyl)aniline dihydrochloride exhibits characteristic absorption bands that provide structural confirmation and purity assessment. Analysis of related aniline hydrochloride compounds provides insight into expected spectral features.
Primary amine stretching vibrations in the salt form appear as broad absorption bands in the 3000-3500 cm⁻¹ region [11]. The protonated amine groups (NH₃⁺) exhibit characteristic N-H stretching modes that are shifted to higher frequencies compared to free amines due to ionic interactions and hydrogen bonding.
Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region [10], providing confirmation of the benzene ring system. These absorptions are typically sharp and well-defined, distinguishing them from the broader amine-related bands.
Aromatic C=C stretching modes appear as characteristic bands around 1600 cm⁻¹ and 1500 cm⁻¹ [10]. These absorptions are particularly diagnostic for para-disubstituted benzene rings and provide confirmation of the aromatic substitution pattern.
Aromatic C-H bending vibrations manifest as strong absorption bands in the 750-850 cm⁻¹ region [10]. For para-disubstituted anilines, these bands typically appear around 800 cm⁻¹, providing additional structural confirmation.
Aliphatic C-H stretching and bending modes from the ethyl substituent contribute absorptions in the 2800-3000 cm⁻¹ region for stretching and 1350-1500 cm⁻¹ region for bending vibrations [10].
Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to C=C stretching modes and aromatic ring vibrations. The symmetric aromatic breathing modes typically appear as strong Raman bands around 1000-1200 cm⁻¹, while C=C stretching vibrations are enhanced in Raman spectra compared to infrared.
Salt-specific spectral features include N-H bending modes from protonated amines and possible chloride-related vibrations, though these latter features are often weak or overlapped with other molecular vibrations.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity | Assignment |
|---|---|---|---|
| NH₃⁺ stretching | 3000-3500 | Weak | Protonated amine groups |
| Aromatic C-H stretching | 3000-3100 | Moderate | Benzene ring C-H bonds |
| C=C aromatic stretching | 1500, 1600 | Strong | Aromatic ring vibrations |
| Aromatic C-H bending | 750-850 | Weak | Para-substitution pattern |
| Aliphatic C-H modes | 2800-3000 | Moderate | Ethyl substituent |
Chemical stability of (R)-4-(1-Aminoethyl)aniline dihydrochloride under various environmental conditions represents a critical consideration for handling, storage, and synthetic applications. Multiple factors influence the compound's stability profile, including temperature, humidity, light exposure, and pH conditions.
Thermal stability assessments indicate that the compound remains stable under recommended storage conditions [7], which typically involve ambient temperature or refrigerated storage at -20°C [4]. The dihydrochloride salt form generally exhibits enhanced thermal stability compared to the free base due to ionic interactions that provide additional structural rigidity.
Photochemical degradation represents a potential stability concern for aniline derivatives. Although specific photostability data for (R)-4-(1-Aminoethyl)aniline dihydrochloride is limited, related compounds such as N,N-dimethylaniline derivatives demonstrate degradation under ultraviolet light exposure . Amber storage vials and protection from direct sunlight are recommended to minimize photodegradation risks.
Oxidative stability constitutes another important consideration. Primary aromatic amines are susceptible to aerobic oxidation, particularly under alkaline conditions. The protonated amine groups in the dihydrochloride salt form provide some protection against oxidation by reducing electron density on the nitrogen atoms.
Hydrolytic stability is generally favorable for this compound structure. The aromatic amine functionalities and alkyl substituents are not prone to hydrolysis under normal storage conditions. However, extreme pH conditions may lead to salt dissociation or protonation state changes.
Metabolic degradation pathways relevant to biological applications include oxidative deamination by monoamine oxidases [8]. The (R)-configuration and N,N-dimethylation patterns in related compounds can influence metabolic clearance rates, with steric hindrance potentially extending in vivo half-life.
Storage recommendations based on stability considerations include:
Degradation monitoring can be accomplished through high-performance liquid chromatography with ultraviolet detection, taking advantage of the compound's aromatic chromophore for sensitive detection of degradation products.
| Stability Factor | Risk Level | Mitigation Strategy | Reference |
|---|---|---|---|
| Thermal decomposition | Low | Room temperature storage | [7] |
| Photodegradation | Moderate | Light-protected containers | |
| Oxidative degradation | Moderate | Inert atmosphere storage | |
| Hydrolytic degradation | Low | Moisture control | General |
| Salt dissociation | Low | Controlled pH environment | General |